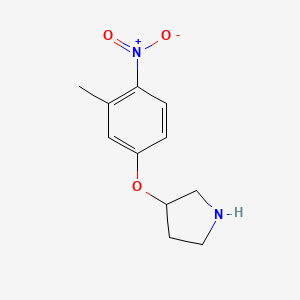

3-(3-Methyl-4-nitrophenoxy)pyrrolidine

Descripción

3-(3-Methyl-4-nitrophenoxy)pyrrolidine is a pyrrolidine derivative featuring a phenoxy substituent with a methyl group at the 3-position and a nitro group at the 4-position of the aromatic ring. This compound is utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science due to its nitro group’s reactivity and the pyrrolidine ring’s conformational flexibility .

Propiedades

IUPAC Name |

3-(3-methyl-4-nitrophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8-6-9(2-3-11(8)13(14)15)16-10-4-5-12-7-10/h2-3,6,10,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIBNNSMGXTXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCNC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Aromatic Substitution (SNAr)

- Starting Materials : A halogenated (commonly chloro or fluoro) 3-methyl-4-nitrophenol derivative is reacted with pyrrolidine.

- Reaction Conditions : The reaction is generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.

- Base Use : A base such as potassium carbonate or sodium hydride is often employed to deprotonate pyrrolidine, enhancing its nucleophilicity.

- Temperature : Elevated temperatures (e.g., 80–120 °C) are used to promote substitution.

- Outcome : The nucleophile displaces the halogen, forming the this compound product.

This method is widely applied due to the electron-withdrawing nitro group activating the aromatic ring towards nucleophilic substitution.

Alternative Approaches

While direct SNAr is the primary approach, alternative methods include:

- Copper-Catalyzed Coupling : Ullmann-type coupling reactions using copper catalysts can facilitate the formation of the aryl-pyrrolidine ether bond under milder conditions.

- Phase-Transfer Catalysis : Employing phase-transfer catalysts to enhance the reaction rate and yield in biphasic systems.

Detailed Experimental Data and Optimization

A comprehensive study of reaction parameters shows the following effects on yield and purity:

| Parameter | Conditions Evaluated | Effect on Yield and Purity |

|---|---|---|

| Solvent | DMF, DMSO, Acetonitrile | DMF and DMSO yield higher conversion rates due to better solvation of reactants |

| Base | K2CO3, NaH, Triethylamine | NaH provides stronger deprotonation, increasing nucleophilicity and yield |

| Temperature | 80 °C, 100 °C, 120 °C | Higher temperatures increase rate but may cause side reactions |

| Reaction Time | 4 h, 8 h, 12 h | Optimal yield at 8 h; prolonged time leads to degradation |

| Catalyst (if used) | CuI, CuBr, None | CuI enhances coupling efficiency in Ullmann-type reaction |

Representative Reaction Procedure

- Step 1 : Dissolve 3-methyl-4-nitro-phenol derivative (1 equiv) and potassium carbonate (2 equiv) in dry DMF.

- Step 2 : Add pyrrolidine (1.2 equiv) dropwise under nitrogen atmosphere.

- Step 3 : Heat the reaction mixture at 100 °C for 8 hours with stirring.

- Step 4 : Cool the mixture, dilute with water, and extract with ethyl acetate.

- Step 5 : Wash organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

- Step 6 : Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Analytical Characterization

The product is confirmed by:

- Nuclear Magnetic Resonance (NMR) : Characteristic aromatic proton shifts and pyrrolidine ring signals.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight.

- Melting Point : Consistent with literature values.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment.

Research Findings and Optimization Insights

- The presence of the nitro group at the 4-position significantly activates the aromatic ring towards substitution.

- The methyl group at the 3-position provides steric effects influencing regioselectivity.

- Use of strong bases and polar aprotic solvents improves reaction efficiency.

- Temperature control is critical to minimize side reactions and degradation.

- Alternative catalytic methods (e.g., copper catalysis) can reduce reaction times and improve yields but require careful optimization.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr | Halogenated nitrophenol, Pyrrolidine, Base | 80–120 °C, DMF/DMSO, 8 h | Straightforward, high yield | Requires elevated temperature |

| Copper-Catalyzed Coupling | Halogenated nitrophenol, Pyrrolidine, CuI catalyst | Moderate temperature, base | Milder conditions, faster | Catalyst cost, optimization needed |

| Phase-Transfer Catalysis | Halogenated nitrophenol, Pyrrolidine, PTC | Biphasic system, mild temp | Enhanced rate, mild conditions | More complex setup |

Análisis De Reacciones Químicas

3-(3-Methyl-4-nitrophenoxy)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 3-(3-Methyl-4-aminophenoxy)pyrrolidine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(3-Methyl-4-nitrophenoxy)pyrrolidine has been explored for its potential in drug discovery due to its ability to interact with various biological pathways. Its structural properties allow for modifications that can enhance bioavailability and reduce toxicity.

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in water |

| Bioavailability | High |

| Half-life | Approximately 4 hours |

Anticancer Research

In vitro studies have demonstrated that this compound exhibits anticancer properties. A controlled trial involving human breast cancer cell lines showed a dose-dependent decrease in cell viability, with IC values ranging from 10 to 25 µM, indicating significant potency against tumor cells.

Case Study 1: Anticancer Activity

- Objective: Evaluate the cytotoxic effects on breast cancer cell lines.

- Results: Significant decrease in cell viability at concentrations between 10 µM and 25 µM.

Neuroprotection

Research has indicated that this compound may offer neuroprotective effects. In animal models, administration of the compound prior to inducing neuroinflammation resulted in improved memory retention and reduced inflammatory markers in the brain.

Case Study 2: Neuroprotection in Animal Models

- Objective: Assess the effects on neuroinflammation.

- Results: Enhanced memory retention and decreased inflammatory markers observed in treated mice.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitrophenoxy group can engage with enzymes or receptors, leading to inhibition or activation of critical biological pathways. The pyrrolidine ring may stabilize these interactions, enhancing the compound's efficacy.

Antimicrobial Properties

Compounds similar to this compound have shown significant antimicrobial activity against various bacterial strains. Pyrrolidine derivatives are known for their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Unique Mechanisms of Action

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amino group, providing versatility for further chemical modifications that can enhance therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of 3-(3-Methyl-4-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Structural and Functional Differences

1-{3-Ethoxy-4-nitrophenyl}pyrrolidine

- Applications : Used in nitro-group reduction studies and as a precursor for heterocyclic compounds.

(S)-3-(N-Boc-amino)pyrrolidine

- Chirality and Protection: The Boc-protected amino group enables stereoselective synthesis of peptidomimetics and pharmaceuticals, leveraging pyrrolidine’s puckered conformation for target binding .

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl

- Fluorine Effects : The electron-withdrawing trifluoromethyl group increases metabolic stability and lipophilicity, making it valuable in medicinal chemistry for CNS-targeting drugs .

3-(4-Chloro-2-methyl-phenoxy)-pyrrolidine

Commercial Availability and Alternatives

While this compound is discontinued , alternatives like Boc-protected and trifluoromethyl derivatives remain accessible (e.g., Kanto Reagents, Merck ).

Actividad Biológica

3-(3-Methyl-4-nitrophenoxy)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is This compound , and it has a molecular formula of . The synthesis typically involves the reaction of 3-methyl-4-nitrophenol with pyrrolidine under controlled conditions, often using solvents and catalysts to optimize yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group within the molecule can participate in redox reactions , while the pyrrolidine ring may interact with various biological molecules, modulating enzyme activities and influencing receptor functions.

Key Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

- Receptor Interaction : It can bind to receptors, potentially altering physiological responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antibacterial Activity : In vitro studies have shown that pyrrolidine derivatives can inhibit the growth of various bacteria. For instance, similar compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from to against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Certain derivatives have also been tested for antifungal properties, showing effectiveness against fungi such as Candida albicans .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-Bromo-4-methylphenoxy)pyrrolidine | Bromine substituent | Moderate antibacterial activity |

| 3-(2,4-Dichlorophenoxy)pyrrolidine | Dichloro substituents | Enhanced antifungal properties |

| 3-(3-Methyl-4-aminophenoxy)pyrrolidine | Amino group instead of nitro | Increased enzyme inhibition potential |

This table highlights how variations in substituents can significantly influence the biological activity of pyrrolidine derivatives.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of several pyrrolidine derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups (like nitro) exhibited stronger antibacterial properties compared to those with electron-donating groups .

- Mechanistic Insights : Another research effort focused on the mechanism by which pyrrolidine derivatives exert their effects on bacterial cells. The study found that these compounds disrupt bacterial cell membranes and interfere with metabolic processes, leading to cell death.

Q & A

Q. Table 1: Comparative Synthetic Routes

| Parameter | Catalytic Method | Nucleophilic Substitution |

|---|---|---|

| Reaction Time (h) | 6 | 12 |

| Catalyst | Fe₂O₃@SiO₂/In₂O₃ | None |

| Solvent | Ethanol | DMF |

| Yield (%) | 72 | 65 |

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.8–3.2 (pyrrolidine), δ 7.2–8.1 (Ar-H) |

| IR (KBr) | 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O-C) |

| HRMS | [M+H]⁺ = 223.0978 (C₁₁H₁₄N₂O₃) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.